molecular formula C15H10Cl2N4 B2389071 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone CAS No. 339025-76-2

3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone

Cat. No.: B2389071
CAS No.: 339025-76-2
M. Wt: 317.17
InChI Key: QBSKJAJKLCDFAG-DNTJNYDQSA-N
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Description

3,4-Dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is a synthetic hydrazone derivative comprising a 3,4-dichlorinated benzaldehyde moiety covalently linked to a 4-quinazolinyl group via a hydrazone bond. Its molecular structure combines halogenated aromatic and nitrogen-rich heterocyclic components, which are often associated with biological activity, including antitumor, antimicrobial, and antioxidant properties. The hydrazone bond (-NH-N=CH-) introduces pH-sensitive lability, a feature exploited in drug delivery systems for controlled release in acidic environments like tumor microenvironments .

Properties

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-12-6-5-10(7-13(12)17)8-20-21-15-11-3-1-2-4-14(11)18-9-19-15/h1-9H,(H,18,19,21)/b20-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSKJAJKLCDFAG-DNTJNYDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone typically involves the reaction of 3,4-dichlorobenzenecarbaldehyde with 4-quinazolinylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazolinyl derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinazolinyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Chemistry: 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt cellular pathways and processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized by comparing it to hydrazones with analogous structures:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
3,4-Dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone 3,4-Cl₂ on benzene; 4-quinazolinyl group C₁₅H₁₀Cl₂N₄O (estimated) Enhanced lipophilicity, pH-sensitive hydrazone bond, potential antitumor activity
4-Chlorobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone 4-Cl on benzene; 2-CF₃ on quinazolinyl C₁₆H₁₀ClF₃N₄ Higher molecular weight (350.73 g/mol), trifluoromethyl improves metabolic stability
Benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone Non-halogenated benzene; 3-oxo-quinoxalinyl C₁₅H₁₂N₄O Reduced lipophilicity, quinoxalinyl group may alter redox activity
2-(3,4-Dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride (CHT) Catechol (3,4-OH) on benzene; thiazole group C₁₁H₁₁ClN₄O₂ Strong antioxidant activity due to polyphenolic and hydrazone moieties

Physicochemical Properties

  • Stability : The hydrazone bond’s stability in physiological pH (~7.4) and cleavage in acidic conditions (~5.5–6.5) is critical for tumor-targeted delivery. Chlorine’s electron-withdrawing effect may slow hydrolysis compared to hydroxylated analogues .

Biological Activity

3,4-Dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorobenzene moiety and a hydrazone linkage with a quinazoline derivative, which may contribute to its biological properties. The presence of electron-withdrawing chlorine atoms enhances the reactivity of the aromatic system, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of hydrazones exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising activity comparable to standard antibiotics. For instance, studies have demonstrated that similar hydrazone compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. The compound's ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) has been documented. These studies suggest that the compound may interfere with cellular signaling pathways associated with cell proliferation and survival .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: The hydrazone linkage may facilitate interactions with specific enzymes involved in metabolic pathways.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that hydrazones can induce oxidative stress in cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the antimicrobial activity against common pathogens.
    • Methodology: Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.
    • Results: The compound exhibited significant inhibition against both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
  • Cytotoxicity Assessment:
    • Objective: To assess the cytotoxic effects on cancer cell lines.
    • Methodology: MTT assay was utilized to determine cell viability post-treatment.
    • Results: A dose-dependent decrease in cell viability was observed, particularly in MDA-MB-231 cells, suggesting potential for further development as an anticancer agent.

Data Table: Biological Activities Summary

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
CytotoxicityMDA-MB-231 (breast cancer)Dose-dependent decrease
CytotoxicityHepG-2 (liver cancer)Dose-dependent decrease

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 3,4-dichlorobenzaldehyde and N-(4-quinazolinyl)hydrazine. Key steps include:

  • Reagent Selection : Use polar aprotic solvents like dimethylformamide (DMF) to facilitate hydrazone bond formation .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction efficiency .
  • Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust stoichiometric ratios (e.g., 1:1.2 aldehyde-to-hydrazine) to minimize unreacted starting materials .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • ¹H/¹³C NMR : Assign peaks to confirm hydrazone linkage (δ ~8–10 ppm for NH) and aromatic substituents .
  • FT-IR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H (~3200 cm⁻¹) stretches .
  • LCMS/HPLC : Ensure molecular ion consistency (e.g., [M+H]+) and purity (>95%) .
  • X-ray Crystallography (if feasible): Resolve tautomeric or stereochemical ambiguities .

Q. How can researchers assess the preliminary biological activity of this hydrazone derivative?

  • Methodological Answer : Initial screening should focus on target-specific assays:

  • Antimicrobial Activity : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) .
  • Enzyme Inhibition : Test against kinases or oxidoreductases via fluorescence-based assays (e.g., tyrosine kinase inhibition for anticancer potential) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors or off-target effects. Strategies include:

  • Metabolic Stability Studies : Use liver microsomes or hepatocyte models to assess compound degradation .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., halogens, methoxy groups) to enhance target specificity .
  • In Vivo Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution in rodent models .

Q. What strategies are effective in resolving discrepancies in spectral data during structural characterization?

  • Methodological Answer : Spectral anomalies (e.g., unexpected peaks, splitting) may indicate tautomerism or impurities.

  • Dynamic NMR : Analyze temperature-dependent spectral changes to identify tautomeric equilibria .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas and detect trace impurities .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Q. What advanced synthetic strategies can improve the yield and purity of this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield .
  • Catalytic Methods : Use Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation .
  • Flow Chemistry : Implement continuous-flow reactors for scalable, reproducible synthesis .

Data Presentation

Table 1 : Key Spectroscopic Signatures for Structural Validation

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.5–9.0 ppm (hydrazone NH)
FT-IR1650 cm⁻¹ (C=O), 3200 cm⁻¹ (N–H)
LCMS[M+H]+ = Calculated molecular mass ± 1 Da

Table 2 : Common Biological Assays and Their Applications

Assay TypeApplicationReference
Disk DiffusionAntimicrobial activity screening
MTTCytotoxicity in cancer cells
FluorescenceEnzyme inhibition kinetics

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